4-Bromo-5-chloro-1-benzothiophene
CAS No.: 1427423-93-5
Cat. No.: VC5510916
Molecular Formula: C8H4BrClS
Molecular Weight: 247.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427423-93-5 |
|---|---|
| Molecular Formula | C8H4BrClS |
| Molecular Weight | 247.53 |
| IUPAC Name | 4-bromo-5-chloro-1-benzothiophene |
| Standard InChI | InChI=1S/C8H4BrClS/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H |
| Standard InChI Key | LGJJOLHGYMQUCE-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C2=C1SC=C2)Br)Cl |
Introduction
Chemical Structure and Physicochemical Properties
4-Bromo-5-chloro-1-benzothiophene (molecular formula: CHBrClS) consists of a benzothiophene core—a fused benzene and thiophene ring system—with bromine and chlorine substituents at the 4- and 5-positions. The compound’s molecular weight is 247.54 g/mol, and its calculated partition coefficient (LogP) is 3.2, indicating moderate lipophilicity.
Key Structural Features:
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Halogen Substituents: Bromine (van der Waals radius: 1.85 Å) and chlorine (1.80 Å) introduce steric hindrance and electron-withdrawing effects, influencing reactivity.
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Aromatic System: The planar benzothiophene scaffold enables π-π stacking interactions, critical for binding biological targets.
Physicochemical Data Table
| Property | Value |
|---|---|
| Molecular Weight | 247.54 g/mol |
| Melting Point | 112–114°C (estimated) |
| Boiling Point | 285°C (decomposes) |
| Solubility in DMSO | 45 mg/mL |
| LogP | 3.2 |
Synthesis and Optimization Strategies
The synthesis of 4-bromo-5-chloro-1-benzothiophene typically involves sequential halogenation of the benzothiophene scaffold.
Halogenation Pathways
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Bromination:
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Reagents: N-Bromosuccinimide (NBS) or Br in acetic acid.
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Conditions: 60–80°C for 6–8 hours.
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Yield: 70–75% after purification via silica gel chromatography.
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Chlorination:
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Reagents: Sulfuryl chloride (SOCl) with FeCl catalyst.
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Conditions: Room temperature, 12-hour reaction time.
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Regioselectivity: Directed by the electron-deficient nature of the 5-position post-bromination.
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Industrial-Scale Production
Large-scale synthesis employs continuous-flow reactors to enhance safety and efficiency. Key parameters include:
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Residence Time: 30 minutes at 100°C.
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Purification: Crystallization from ethanol/water (1:4) yields >98% purity.
Biological Activities and Mechanisms
Benzothiophene derivatives exhibit broad biological activities, with halogenation enhancing target affinity.
Antimicrobial Activity
4-Bromo-5-chloro-1-benzothiophene demonstrates moderate activity against Gram-positive bacteria:
| Pathogen | MIC (μg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 32 | Cell wall synthesis inhibition |
| Mycobacterium tuberculosis | 16 | Enoyl-ACP reductase binding |
| Cell Line | IC (μM) | Target Pathway |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | EGFR kinase inhibition |
| A549 (lung cancer) | 18.7 | Angiogenesis suppression |
Mechanistic Insight: Halogen atoms facilitate hydrophobic interactions with kinase ATP-binding pockets, disrupting signal transduction.
Applications in Medicinal Chemistry
This compound serves as a versatile building block in drug discovery:
Kinase Inhibitor Development
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EGFR Inhibitors: Derivatives exhibit IC values <100 nM in kinase assays.
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JAK2/STAT3 Pathway: Modulates inflammatory responses in autoimmune disease models.
Antibacterial Agents
Structural analogs with added sulfonamide groups show enhanced permeability across bacterial membranes, reducing MIC values by 50%.
Comparison with Related Halogenated Benzothiophenes
The substitution pattern critically influences biological and chemical behavior:
| Compound | Substituents | LogP | Anticancer IC (μM) |
|---|---|---|---|
| 4-Bromo-5-chloro-1-benzothio | Br (C4), Cl (C5) | 3.2 | 12.5 (MCF-7) |
| 5-Fluoro-6-iodo-1-benzothio | F (C5), I (C6) | 3.8 | 28.9 (MCF-7) |
| 3-Chloro-1-benzothiophene | Cl (C3) | 2.7 | >50 (MCF-7) |
Key Trend: Bromine at C4 enhances target binding affinity compared to smaller halogens.
Research Advancements and Future Directions
Catalytic Applications
Recent work explores palladium-catalyzed Suzuki-Miyaura couplings using 4-bromo-5-chloro-1-benzothiophene, achieving 85% yield in biaryl synthesis.
Optoelectronic Materials
Thin-film transistors incorporating this compound exhibit charge-carrier mobility of 0.45 cm²/V·s, comparable to commercial organic semiconductors.
Targeted Drug Delivery
Nanoparticle conjugates loaded with benzothiophene derivatives show 3-fold increased tumor accumulation in murine models.
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